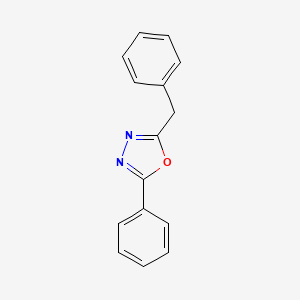

2-benzyl-5-phenyl-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)11-14-16-17-15(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDZBWPHDSLHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 5 Phenyl 1,3,4 Oxadiazole and 1,3,4 Oxadiazole Derivatives

Classical and Modern Synthetic Routes

The synthesis of 1,3,4-oxadiazoles can be broadly categorized into several key strategies, ranging from traditional cyclization reactions to more modern and efficient one-pot and multicomponent approaches.

Cyclization Reactions Involving Hydrazides and Carboxylic Acid Derivatives

One of the most fundamental and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govresearchgate.net This reaction typically involves the condensation of a hydrazide with a carboxylic acid or its derivative, such as an acid chloride or ester, to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent. nih.govresearchgate.net

Common dehydrating agents used for this transformation include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and triphenylphosphine (B44618) (PPh3). nih.govresearchgate.net For instance, 2-p-nitrobenzyl-5-phenyl-1,3,4-oxadiazole can be synthesized by reacting p-nitrophenylacetic acid hydrazide with benzoyl chloride, where the in situ generated diacylhydrazide undergoes cyclization. tsijournals.com Another approach involves the direct condensation of carboxylic acids with hydrazides using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a dehydrating agent. nih.gov

The reaction of hydrazides with orthoesters also provides a pathway to 1,3,4-oxadiazole (B1194373) derivatives. nih.gov Furthermore, the cyclization of N,N'-diacylhydrazines can be promoted by reagents like BF3·Et2O, which has been shown to be an efficient and cost-effective method for synthesizing a variety of 1,3,4-oxadiazoles in excellent yields. tandfonline.com

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Hydrazides and Carboxylic Acids | Dehydrating agents (POCl3, SOCl2) | 2,5-disubstituted 1,3,4-oxadiazoles | nih.govresearchgate.net |

| p-Nitrophenylacetic acid hydrazide and Benzoyl chloride | P2O5, CCl4 | 2-p-nitrobenzyl-5-phenyl-1,3,4-oxadiazole | tsijournals.com |

| Benzohydrazide (B10538) and Carboxylic Acid | CDI, Triphenylphosphine | 2,5-disubstituted 1,3,4-oxadiazoles | nih.gov |

| 1,2-Diacylhydrazines | BF3·Et2O | 1,3,4-Oxadiazoles | tandfonline.com |

Electrophilic Activation of Nitroalkanes in 1,3,4-Oxadiazole Formation

A novel and efficient methodology for the preparation of non-symmetric 1,3,4-oxadiazoles involves the electrophilic activation of nitroalkanes. rsc.orgnih.govfao.org This reaction proceeds through the activation of nitroalkanes with polyphosphoric acid (PPA), which generates a highly electrophilic phosphorylated nitronate species. rsc.orgmdpi.com This intermediate readily reacts with acylhydrazides via nucleophilic attack to afford the corresponding 1,3,4-oxadiazole derivatives. rsc.orgnih.govfao.org

This method is particularly advantageous for the chemoselective synthesis of non-symmetrically substituted 1,3,4-oxadiazoles and demonstrates good functional group compatibility. rsc.org For example, the reaction of various benzohydrazides with an excess of nitromethane (B149229) at elevated temperatures smoothly yields the corresponding 2-aryl-1,3,4-oxadiazoles in high yields. rsc.org This approach has also been extended to employ (2-nitroethyl)benzenes as the electrophilic component. rsc.org

| Acylhydrazide | Nitroalkane | Reagent | Product | Yield | Reference(s) |

| Benzohydrazides | Nitromethane | Polyphosphoric Acid (PPA) | 2-Aryl-1,3,4-oxadiazoles | High | rsc.org |

| 4-Nitrobenzohydrazide | Nitromethane | Polyphosphoric Acid (PPA) | 2-(4-Nitrophenyl)-1,3,4-oxadiazole | Not specified | rsc.org |

| Acylhydrazides | (2-Nitroethyl)benzenes | Polyphosphoric Acid (PPA) | 2-Aryl-5-benzyl-1,3,4-oxadiazoles | Moderate | rsc.org |

One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the construction of 1,3,4-oxadiazoles. researchgate.netthieme-connect.comtandfonline.com These strategies allow for the synthesis of complex molecules in a single step from readily available starting materials, avoiding the isolation of intermediates. thieme-connect.comacs.org

One such approach involves the condensation of (hetero)aryl and alkyl carboxylic acids with benzohydrazide in the presence of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to form a diacylhydrazine intermediate, which then undergoes a smooth tosyl chloride-mediated cyclodehydration to yield 2-phenyl-5-substituted-1,3,4-oxadiazoles in good to very good yields. researchgate.net Another one-pot method describes the reaction of N-acyl-aldehyde hydrazones with chloramine (B81541) T, affording 2,5-disubstituted 1,3,4-oxadiazoles in very high yields. tandfonline.com

Multicomponent reactions offer even greater synthetic convergency. For instance, a three-component reaction of (isocyanoimino)triphenylphosphorane, a carboxylic acid, and an aldehyde can be employed to synthesize α-amino-1,3,4-oxadiazoles. thieme-connect.com A Ugi-tetrazole/Huisgen sequence provides a metal-free, MCR-based synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the versatility of MCRs in generating structural diversity. acs.org

| Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference(s) |

| One-Pot | Carboxylic acids, Benzohydrazide | TBTU, TsCl | 2-Phenyl-5-substituted-1,3,4-oxadiazoles | researchgate.net |

| One-Pot | N-acyl-aldehyde hydrazones | Chloramine T | 2,5-disubstituted 1,3,4-oxadiazoles | tandfonline.com |

| Multicomponent | (Isocyanoimino)triphenylphosphorane, Carboxylic acid, Aldehyde | Mild conditions | α-Amino-1,3,4-oxadiazoles | thieme-connect.com |

| Multicomponent | Amine, Aldehyde, TMSN3, Isocyanide, Acyl chloride | Metal-free, Ugi-tetrazole/Huisgen sequence | 2,5-disubstituted 1,3,4-oxadiazoles | acs.org |

Intermediate Precursors and Their Chemical Transformations

The synthesis of 1,3,4-oxadiazoles relies heavily on the strategic use of intermediate precursors and their subsequent chemical transformations to achieve the desired final structures.

Role of Substituted Hydrazides in Oxadiazole Ring Closure

Substituted hydrazides are cornerstone precursors in the majority of synthetic routes leading to 1,3,4-oxadiazoles. eurekaselect.com Their nucleophilic character allows them to react with a variety of electrophiles to form key intermediates that undergo cyclization. The nature of the substituent on the hydrazide directly influences the final substitution pattern of the oxadiazole ring.

For example, in the classical synthesis, the reaction of a substituted hydrazide with a carboxylic acid derivative forms a 1,2-diacylhydrazine, which is the direct precursor to the oxadiazole ring. researchgate.net The choice of both the hydrazide and the acylating agent determines the substituents at the 2- and 5-positions of the resulting 1,3,4-oxadiazole. Similarly, in the oxidative cyclization of acylhydrazones, the hydrazide is first condensed with an aldehyde to form the hydrazone intermediate, which is then cyclized. biointerfaceresearch.com The versatility of hydrazides allows for the introduction of a wide array of functional groups into the final heterocyclic product.

Functional Group Interconversions for Structural Diversification

Functional group interconversions provide a powerful strategy for the structural diversification of pre-formed 1,3,4-oxadiazole rings or their precursors. researchgate.netvanderbilt.edu This allows for the synthesis of a library of derivatives from a common intermediate, which is particularly valuable in drug discovery and materials science.

One common example is the S-alkylation of 2-thiol-1,3,4-oxadiazoles. These can be prepared by reacting an acid hydrazide with carbon disulfide in a basic medium. nih.govjchemrev.com The resulting thiol can then be alkylated with various alkyl or aryl halides to introduce diverse side chains. researchgate.net Another strategy involves the conversion of a hydroxyl group on a substituent to a halide, which can then participate in further nucleophilic substitution reactions. vanderbilt.edu For instance, an alcohol can be converted to a bromide using reagents like phosphorus tribromide or triphenylphosphine and carbon tetrabromide. vanderbilt.edu These interconversions enable the fine-tuning of the properties of the 1,3,4-oxadiazole derivatives.

Structure Activity Relationship Sar Studies of 2 Benzyl 5 Phenyl 1,3,4 Oxadiazole and Its Analogs

Influence of Substituents on Biological Activity Profiles

The biological activity of 2,5-disubstituted-1,3,4-oxadiazole derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn affect their interaction with biological targets.

Effects of Phenyl and Benzyl (B1604629) Substituents

The phenyl and benzyl moieties at the 2 and 5 positions of the 1,3,4-oxadiazole (B1194373) ring are fundamental to the biological activity of these compounds. The aromatic nature of these rings allows for crucial π-π stacking interactions with biological receptors.

In the context of anticonvulsant activity, the presence of both an aromatic ring and a coplanar proton-accepting group, like the oxadiazole ring, is considered essential for binding to benzodiazepine (B76468) receptors. nih.gov The addition of a second out-of-plane aromatic ring, such as the benzyl group, can potentiate this binding. nih.gov Studies on 2-(2-phenoxyphenyl)-1,3,4-oxadiazole derivatives have shown that the elimination of electronegative substituents on the phenyl rings reduces anticonvulsant activity, highlighting the importance of the substitution pattern on these rings. nih.gov

For instance, in a series of 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles designed as anticonvulsant agents, the presence of a benzylthio moiety was a key feature. nih.gov The substitution on the benzyl portion of this moiety significantly impacted activity. nih.gov

Impact of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the phenyl and benzyl rings play a pivotal role in modulating the biological efficacy of 2,5-disubstituted-1,3,4-oxadiazole analogs.

Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as nitro (-NO2), chloro (-Cl), and fluoro (-F), has been shown to enhance the antimicrobial and anticonvulsant activities of 1,3,4-oxadiazole derivatives. nih.govasianpubs.org For example, the presence of a nitro group on the phenyl ring is a common feature in compounds with significant antimicrobial effects. nih.gov In a study of 2,5-disubstituted-1,3,4-oxadiazoles, compounds with a 4-chlorophenyl or 4-nitrophenyl substituent at the 5-position demonstrated notable antibacterial activity. The presence of these electronegative groups is thought to enhance the antimicrobial properties of the drug moieties.

Similarly, for anticonvulsant activity, the introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring and a fluoro substituent at the para position of the benzylthio moiety in 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles resulted in the most potent compound. nih.gov

Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), amino (-NH2), and hydroxyl (-OH), has also been found to improve the anticonvulsant activity in certain series of 1,3,4-oxadiazole analogs. asianpubs.orgresearchgate.net In one study, the introduction of strong electron-donating groups on the phenyl ring attached to the 1,3,4-oxadiazole moiety led to an enhancement in anticonvulsant potency. asianpubs.orgresearchgate.net

The following table summarizes the influence of various substituents on the biological activity of 2,5-disubstituted-1,3,4-oxadiazole analogs based on findings from multiple studies.

| Substituent Group | Position | Observed Biological Activity | Reference |

| Nitro (-NO2) | Phenyl ring | Enhanced antimicrobial activity | nih.gov |

| Chloro (-Cl) | Phenyl ring | Enhanced antimicrobial activity | nih.gov |

| Fluoro (-F) | para-position of benzylthio moiety | Potent anticonvulsant activity | nih.gov |

| Amino (-NH2) | 2-position of oxadiazole ring | Potent anticonvulsant activity | nih.govnih.gov |

| Methoxy (-OCH3) | Phenyl ring | Improved anticonvulsant activity | asianpubs.orgresearchgate.net |

| Hydroxyl (-OH) | Phenyl ring | Improved anticonvulsant activity | asianpubs.orgresearchgate.net |

Identification of Key Pharmacophoric Elements

Pharmacophore modeling is a critical tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For 2,5-disubstituted-1,3,4-oxadiazole derivatives, several key pharmacophoric features have been proposed, particularly for their anticonvulsant properties.

A widely accepted pharmacophore model for anticonvulsant activity includes four key binding sites. nih.gov These are:

An aryl hydrophobic binding site.

A hydrogen bonding domain.

An electron-donating group.

Another hydrophobic site.

Furthermore, for compounds acting as benzodiazepine receptor agonists, the essential features include an aromatic ring and a coplanar proton-accepting group, with a second out-of-plane aromatic ring enhancing the binding affinity. nih.gov The 2-benzyl-5-phenyl-1,3,4-oxadiazole structure fits this model, where one of the phenyl rings and the oxadiazole core provide the primary binding features, and the second aromatic ring provides additional hydrophobic interactions.

Correlation of Molecular Descriptors with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical, electronic, and steric properties, known as molecular descriptors, with the observed biological efficacy. analchemres.org

For 2,5-disubstituted-1,3,4-oxadiazole derivatives, several QSAR studies have been conducted to understand the structural requirements for their biological activities. researchgate.netsbq.org.br These studies have highlighted the importance of various descriptors in predicting the potency of these compounds.

A QSAR study on a series of resveratrol-oxadiazole hybrids with antiproliferative activity against breast cancer cells revealed a statistically significant model. sbq.org.br The model indicated that certain topological and electronic descriptors were crucial for the observed activity. sbq.org.br

In another QSAR study on 2,5-disubstituted-1,3,4-oxadiazole derivatives with analgesic and anti-inflammatory activity, it was found that compounds with mono-substitution, such as chloro, methoxy, and nitro groups on the phenyl ring, exhibited maximum activity. tsijournals.com The developed QSAR models showed a good correlation between the selected molecular descriptors and the biological activities. tsijournals.com

The following interactive table showcases a hypothetical QSAR model for a series of 2,5-disubstituted-1,3,4-oxadiazole analogs, illustrating the relationship between molecular descriptors and predicted biological activity.

| Compound | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area (PSA) | Predicted Biological Activity (IC50, µM) |

| Analog 1 | 3.5 | 310 | 55 | 1.2 |

| Analog 2 | 4.2 | 345 | 60 | 0.8 |

| Analog 3 | 3.1 | 295 | 50 | 2.5 |

| Analog 4 | 4.8 | 380 | 65 | 0.5 |

| Analog 5 | 2.9 | 320 | 70 | 3.1 |

Advanced Research Perspectives and Future Directions

Rational Design of Next-Generation 2-Benzyl-5-phenyl-1,3,4-oxadiazole Analogs with Enhanced Specificity

The future of this compound as a therapeutic lead lies in the rational design of new analogs with improved potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold to optimize interactions with biological targets. nih.gov

Research on related 1,3,4-oxadiazole (B1194373) derivatives has shown that the nature and position of substituents on the aromatic rings are critical for biological activity. For instance, the introduction of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) moieties, on the phenyl ring has been shown to enhance the antimicrobial effects of some oxadiazole compounds. nih.gov In the context of anticancer activity, analogs bearing a 4-trifluoromethylphenyl group have demonstrated high potency and selectivity against Bcl-2 positive cancer cell lines. nih.gov

Future design strategies for this compound analogs will likely focus on:

Systematic Substitution: Introducing a variety of electron-donating and electron-withdrawing groups onto both the benzyl (B1604629) and phenyl rings to build a comprehensive SAR profile. acs.org This allows for the fine-tuning of electronic properties to maximize target engagement.

Bioisosteric Replacement: Replacing the phenyl or benzyl groups with other aromatic or heteroaromatic systems, such as pyridine (B92270) or indole, can significantly alter the compound's binding mode and pharmacological profile. nih.govnih.gov

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. acs.org

Table 1: Potential Substituent Effects on 1,3,4-Oxadiazole Activity Based on Analog Studies

| Substituent Group | Position | Potential Impact on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Phenyl Ring | Enhanced antimicrobial effects | nih.gov |

| Trifluoromethyl (e.g., -CF₃) | Phenyl Ring | Potent and selective anticancer (Bcl-2 inhibition) | nih.gov |

| Amino (e.g., -NH₂) | Oxadiazole Ring | Significant anticonvulsant activity | nih.gov |

| Benzylthio (e.g., -S-CH₂-Ph) | Benzenesulfonamide Scaffold | Significant antitumor activity | nih.gov |

| Indole Moiety | Oxadiazole Ring | Potent Bcl-2 inhibitory anticancer agents | nih.gov |

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

Computer-Aided Drug Discovery (CADD) has become an indispensable tool for accelerating the drug development process, reducing costs, and minimizing late-stage failures. beilstein-journals.org For this compound and its future analogs, integrating advanced computational methods is crucial for efficient lead identification and optimization. beilstein-journals.org

The two primary CADD approaches are structure-based drug design (SBDD) and ligand-based drug design (LBDD). beilstein-journals.org

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can be employed. beilstein-journals.org Docking studies predict the preferred binding orientation and affinity of a ligand (e.g., an oxadiazole analog) to its target protein. nih.govrsc.org This provides insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity, thereby guiding the rational design of more potent molecules. nih.govnih.gov Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these interactions and the stability of the ligand-protein complex. beilstein-journals.org

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. These include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. A pharmacophore model defines the essential 3D arrangement of features necessary for biological activity. beilstein-journals.org QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities, allowing for the prediction of potency for newly designed analogs. acs.org

Table 2: Application of Computational Methods in Oxadiazole Drug Discovery

| Computational Method | Application in Drug Discovery Pipeline | Key Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Lead Optimization & Virtual Screening | Predicts binding modes and affinity with target proteins; rationalizes SAR. | nih.govnih.govrsc.org |

| Conformational Analysis | Pharmacophore Modeling | Identifies low-energy conformers that match known active ligands. | nih.gov |

| QSAR | Lead Optimization | Predicts the biological activity of novel analogs based on physicochemical properties. | acs.org |

| ADMET Prediction | Preclinical Candidate Selection | Assesses drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) in silico. | nih.gov |

Development of Sustainable and Efficient Synthetic Routes for Pharmaceutical Applications

The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to develop synthetic routes that are both efficient and environmentally benign. nih.gov Traditional methods for synthesizing 1,3,4-oxadiazoles often involve hazardous reagents like phosphorus oxychloride or solvents such as carbon tetrachloride. ijper.orgnih.govtsijournals.com

Future research will focus on developing sustainable alternatives that offer significant advantages:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and minimizing the formation of byproducts. nih.gov

Ultrasound-Mediated Synthesis: Sonication provides an energy-efficient method for promoting chemical reactions, leading to better yields in shorter times compared to conventional heating. nih.gov

Green Solvents and Catalysts: Replacing toxic solvents with greener alternatives like dichloromethane (B109758) or employing solvent-free reaction conditions, such as grinding, significantly reduces environmental impact. tsijournals.comresearchgate.net The use of novel, biodegradable surfactants can also facilitate reactions in aqueous media, obviating the need for harmful organic solvents. proquest.com

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel improves efficiency by reducing the need for intermediate purification steps, saving time, resources, and minimizing waste. proquest.com

Table 3: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazoles

| Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional | Refluxing with POCl₃ or P₂O₅ in CCl₄ for several hours. | Established and widely used. | Long reaction times, use of hazardous reagents and solvents, often lower yields. | ijper.orgtsijournals.com |

| Microwave-Assisted | Microwave irradiation for 5-25 minutes. | Rapid reaction rates, higher yields, reduced byproducts. | Requires specialized equipment. | nih.gov |

| Ultrasound-Assisted | Sonication at ambient temperature. | Energy efficient, shorter reaction times, improved yields. | May not be suitable for all reaction types. | nih.gov |

| Solvent-Free Grinding | Grinding reagents together at room temperature. | Environmentally friendly (no solvent), simple, rapid. | Limited to solid-phase reactions. | researchgate.net |

In-Depth Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels

While many 1,3,4-oxadiazole derivatives have demonstrated promising biological activities, a deep understanding of their mechanism of action at the molecular and cellular levels is often lacking. Future research on this compound and its analogs must prioritize the detailed elucidation of how these compounds exert their therapeutic effects.

Key areas for future mechanistic investigation include:

Target Identification and Validation: For compounds identified through phenotypic screening, identifying the specific molecular target (e.g., enzyme, receptor, protein-protein interaction) is a critical first step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.

Enzyme Inhibition Kinetics: For analogs targeting enzymes like cholinesterases or monoamine oxidase, detailed kinetic studies are needed to determine the mode of inhibition (e.g., reversible, irreversible, competitive). acs.orgacs.org

Cellular Pathway Analysis: Once a target is known, it is essential to understand the downstream consequences of its modulation. This involves studying the effects on specific signaling pathways, gene expression profiles, and cellular processes like apoptosis, cell cycle progression, or inflammation. nih.gov For example, analogs designed as Bcl-2 inhibitors are evaluated for their ability to disrupt the Bcl-2/Bim protein-protein interaction and induce apoptosis in cancer cells. nih.gov

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteins provides the ultimate insight into the binding mechanism. This structural information is invaluable for subsequent rounds of SBDD to design next-generation inhibitors with superior potency and selectivity.

By focusing on these advanced research perspectives, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel, effective, and safe medicines.

Q & A

Q. What are the standard synthetic routes for 2-benzyl-5-phenyl-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via cyclization of hydrazide precursors. For example, hydrazides derived from benzyl thiols or substituted benzaldehydes can undergo cyclization in the presence of phosphorus oxychloride (POCl₃) or carbon disulfide (CS₂) with KOH. Optimizing conditions involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–120°C), and catalyst loading. Yields improve with inert atmospheres (N₂) and stepwise purification via recrystallization or column chromatography .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹).

- HPLC for quantitative purity assessment (>95% purity recommended for biological assays).

- X-ray crystallography (using SHELX or ORTEP) for absolute structural confirmation .

Q. What are the primary biological assays used to evaluate the antimicrobial activity of this compound?

Standard assays include:

- Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Agar diffusion assays to compare inhibition zones with positive controls (e.g., amoxicillin).

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the oxadiazole core?

- UV-Vis spectroscopy to study π→π* transitions influenced by electron-donating/withdrawing groups.

- Mass spectrometry (ESI-MS) for molecular weight confirmation and fragmentation patterns.

- Fluorescence spectroscopy to evaluate photophysical properties for optoelectronic applications .

Advanced Research Questions

Q. How do noncovalent interactions influence the crystal packing of this compound, and what analytical methods are used to study these interactions?

CH⋯N and CH⋯π interactions dominate crystal packing, stabilizing supramolecular architectures. Analytical tools include:

- Hirshfeld surface analysis to quantify intermolecular contacts.

- Density Functional Theory (DFT) to model interaction energies.

- Single-crystal XRD refined via SHELXL to resolve bond distances and angles .

Q. What computational approaches are employed to predict the electronic properties and potential bioactivity of this compound derivatives?

- DFT/TD-DFT to calculate HOMO-LUMO gaps (e.g., 6.2 eV HOMO, 2.4 eV LUMO) and predict charge transfer behavior.

- Molecular docking (AutoDock, Glide) to simulate binding to enzyme targets (e.g., lipoxygenase for anti-inflammatory activity).

- QSAR models to correlate substituent effects with bioactivity .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Validate compound purity via HPLC and elemental analysis.

- Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. whole-cell activity).

- Use computational docking to identify false positives/negatives due to assay-specific interference .

Q. What strategies are effective in enhancing the selectivity of this compound derivatives toward specific enzyme targets?

- Structure-activity relationship (SAR) studies : Modify substituents on the benzyl/phenyl groups to optimize steric and electronic complementarity.

- Isosteric replacement : Replace sulfur with selenium or oxygen to tune binding affinity.

- Protease-resistant analogs : Introduce fluorine or methyl groups to reduce metabolic degradation .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended?

Q. What role do substituents on the benzyl and phenyl groups play in modulating the photophysical properties of this compound?

Electron-withdrawing groups (e.g., -NO₂, -Cl) lower LUMO energy, enhancing charge-transfer transitions. Electron-donating groups (e.g., -OCH₃) increase fluorescence quantum yields. UV-Vis and fluorescence spectroscopy, combined with DFT, are used to map substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.